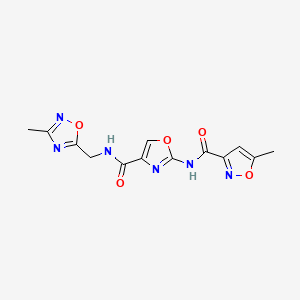

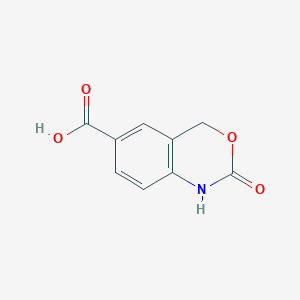

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds like 2-substituted 2,4-dihydro-1H-3,1-benzoxazines has been described in the literature . The synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids has also been described, which resulted from hydrogen carbonate hydrolysis of their corresponding esters .Molecular Structure Analysis

The molecular structure of “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid” can be represented by the InChI code: 1S/C9H7NO4/c11-8(12)5-1-2-7-6(3-5)4-14-9(13)10-7/h1-3H,4H2,(H,10,13)(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid” are not available, the synthesis of similar compounds involves reactions such as condensation of salicylamide with various aldehydes and ketones .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 193.16 . The IUPAC name is 2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-6-carboxylic acid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Pathways: Innovative methods for synthesizing 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives have been developed, showcasing the versatility of these compounds as intermediates for further chemical transformations. For instance, a method for the direct synthesis of 2-oxazolines from carboxylic acids, demonstrating the utility of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives in organic synthesis under mild conditions, was reported by Bandgar and Pandit (2003) in their study Direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions.

Applications in Coordination Polymers and Photoluminescence

- Coordination Polymers and Photoluminescence: The structural versatility of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives allows for their use in the synthesis of coordination polymers with interesting photoluminescent properties. Liang-cai Yu et al. (2006) synthesized two-dimensional coordination polymers using a drug ligand derived from a similar structural motif, which exhibited strong blue fluorescence under UV light, highlighting potential applications in materials science Synthesis, Crystal Structures and Photoluminescence Properties of Two 2D Coordination Polymer Compounds with Drug Ligand Enoxacin.

Antioxidant and Anticorrosive Properties

- Antioxidant and Anticorrosive Additives: Research into benzoxazine derivatives has also explored their potential as antioxidant and anticorrosive additives for industrial applications. A study by Hassan et al. (2011) investigated the synthesis of novel benzoxazinone and quinazolinone derivatives, demonstrating their effectiveness as antioxidant additives for motor oils, which could decompose peroxide radicals to prevent corrosion Synthesis of some novel antioxidant and anticorrosive additives for Egyptian gasoline motor oils.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Some related compounds have been found to interact with potassium channels . These compounds act as potassium channel openers, causing cell membrane hyperpolarization

Biochemical Pathways

Given the potential interaction with potassium channels, it could be involved in pathways related to cell membrane potential and cellular metabolism . .

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Propriétés

IUPAC Name |

2-oxo-1,4-dihydro-3,1-benzoxazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)5-1-2-7-6(3-5)4-14-9(13)10-7/h1-3H,4H2,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWWXCCWRWPZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)

![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)